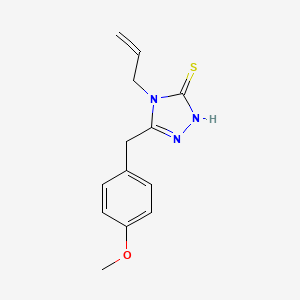

4-烯丙基-5-(4-甲氧基苄基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various strategies, including intermolecular cyclization of thiosemicarbazides to form 4H-1,2,4-triazoles. One study focused on the synthesis and spectral features of a related triazole compound, demonstrating that the synthesis is energetically feasible at room temperature, indicating a similar synthetic pathway could be applied for 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol (Srivastava et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. For instance, the structural determination of a related triazole compound using X-ray diffraction techniques and DFT calculations highlighted the importance of understanding the geometric parameters, electronic transitions, and vibrational modes of such molecules (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions due to their reactive sites. For example, aminomethylation and cyanoethylation reactions of triazole thiols have been investigated, showing the reactivity at the nitrogen atom and the potential for creating novel DNA methylation inhibitors (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. Research on related compounds provides insights into how structural variations affect these properties, contributing to the understanding of 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol.

Chemical Properties Analysis

The chemical properties of triazoles, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their biological activity and chemical versatility. Studies on similar compounds reveal the significance of the triazole moiety in mediating chemical interactions and biological effects (Beytur et al., 2021).

科学研究应用

DNA 甲基化抑制剂

4-烯丙基-5-(4-甲氧基苄基)-4H-1,2,4-三唑-3-硫醇已在癌症研究中得到探索,特别是在 DNA 甲基化中。一项研究发现,源自该化学结构的化合物有可能抑制癌细胞中的 DNA 甲基化,为肿瘤学的治疗研究提供了一条途径 (Hakobyan 等人,2017)。

合成与反应

已经对 1-苯基(苄基、烯丙基)-4-(4-甲氧基苄基) 硫代氨基脲的分子间环化进行了研究,得到 3,4,5-取代的 4H-1,2,4-三唑。这项工作对于合成在各个领域具有潜在应用的新型有机化合物具有重要意义 (Hovsepyan 等人,2014)。

抗癌活性

一项研究利用 4-烯丙基-5-(4-甲氧基苄基)-4H-1,2,4-三唑的衍生物合成了新的杂环化合物,然后研究了它们的抗癌活性。此类研究强调了该化合物在开发新的抗癌剂中的潜力 (Bekircan 等人,2015)。

酶抑制

另一项研究重点关注源自 4-甲氧基苯甲酸的新型三唑的酶促潜力。这些化合物,包括 4-烯丙基-5-(4-甲氧基苄基)-4H-1,2,4-三唑-3-硫醇的衍生物,显示出优异的胆碱酯酶抑制潜力,这与神经退行性疾病有关 (Arfan 等人,2018)。

席夫碱合成

包含 1,2,4-三唑环的席夫碱的研究包括制备 4-烯丙基-5-吡啶-4-基-4H-1,2,4-三唑-3-硫醇。这些研究有助于开发在各种化学和生物领域具有潜在应用的新型有机化合物 (Mobinikhaledi 等人,2010)。

缓蚀

该化合物还因其在缓蚀中的潜力而受到研究。一项研究表明,4-烯丙基-5-吡啶-4-基-4H-1,2,4-三唑-3-硫醇可以有效抑制酸性环境中低碳钢的腐蚀 (Orhan 等人,2012)。

光谱分析

一项涉及 4-氨基-3-(4-羟基苄基)-1H-1,2,4-三唑-5(4H)-硫酮(一种相关化合物)的研究分析了其合成和光谱特征,有助于理解三唑化合物的化学和物理性质 (Srivastava 等人,2016)。

杀虫活性

已经研究了三唑衍生物的杀虫活性,突出了 4-烯丙基-5-(4-甲氧基苄基)-4H-1,2,4-三唑-3-硫醇衍生物在开发新型杀虫剂中的潜力 (Maddila 等人,2015)。

烷基化和氨基甲基化

对 4,5-取代的 4H-1,2,4-三唑-3-硫醇的烷基化和氨基甲基化的研究,包括 4-烯丙基-5-(4-甲氧基苄基) 化合物的衍生物,有助于开发具有潜在抗肿瘤活性的化合物 (Kaldrikyan 等人,2013)。

属性

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-3-8-16-12(14-15-13(16)18)9-10-4-6-11(17-2)7-5-10/h3-7H,1,8-9H2,2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOUKOSETNCWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358624 |

Source

|

| Record name | 5-[(4-Methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

69198-37-4 |

Source

|

| Record name | 5-[(4-Methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

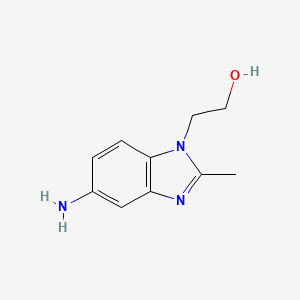

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B1268574.png)

![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)

![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)